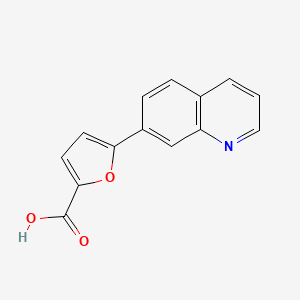

5-Quinolin-7-ylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-quinolin-7-ylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)13-6-5-12(18-13)10-4-3-9-2-1-7-15-11(9)8-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDETHHHSHXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Quinolin 7 Ylfuran 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 5-Quinolin-7-ylfuran-2-carboxylic Acid Framework

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 5-Quinolin-7-ylfuran-2-carboxylic acid, the most logical primary disconnection is the C-C bond between the furan (B31954) and quinoline (B57606) rings. This bond is ideally formed using a palladium-catalyzed cross-coupling reaction, a powerful tool for creating bonds between sp²-hybridized carbons. nih.govyoutube.com

This primary disconnection leads to two key synthons: a 7-substituted quinoline (A) and a 5-substituted furan-2-carboxylic acid derivative (B).

Synthon A (Quinoline Moiety): This component can be envisioned as a 7-haloquinoline or a 7-quinolineboronic acid (or its ester). Further disconnection of the quinoline ring itself points towards established synthetic routes like the Doebner-von Miller, Combes, or Friedländer synthesis, which construct the quinoline core from aniline-based precursors. rsc.orgyoutube.com

Synthon B (Furan Moiety): The furan portion, typically bearing a leaving group (like a halogen) or a metallic/boron functionality at the 5-position, is the other critical component. The carboxylic acid group is a key functional handle, but it often requires protection as an ester during the coupling reaction to prevent interference. youtube.com A functional group interconversion (FGI) disconnects the ester to the carboxylic acid. fiveable.me Further disconnection of the furan-2-carboxylic acid core itself leads back to simple starting materials like furfural (B47365). wikipedia.org

Classical and Modern Synthetic Routes to the Furan-2-carboxylic Acid Core

The furan-2-carboxylic acid scaffold is a fundamental building block. Historically, it was first prepared by Carl Wilhelm Scheele in 1780 via the dry distillation of mucic acid, which gave it the name pyromucic acid. wikipedia.org

Classical Methods: A widely used industrial route involves the oxidation of furfural. The Cannizzaro reaction, a disproportionation of furfural in a strong base like NaOH, produces both 2-furoic acid and furfuryl alcohol in a 1:1 ratio. wikipedia.org While the theoretical yield for the acid is only 50%, the reaction is economically viable as both products have commercial applications. wikipedia.org Other classical oxidants like dichromate and permanganate (B83412) have also been employed. orgsyn.org

Modern Methods: Modern synthetic chemistry offers more efficient and selective routes.

Biocatalysis: The microorganism Nocardia corallina can oxidize furfural to 2-furoic acid with a yield of 88%, and furfuryl alcohol with a yield of 98%, presenting a green alternative to chemical oxidation. wikipedia.org

Direct Carboxylation: A powerful modern technique is the direct carboxylation of the furan ring. This can be achieved by deprotonating the furan ring at the desired position using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting anion with carbon dioxide. arkat-usa.orgresearchgate.net This method allows for the regioselective introduction of the carboxylic acid group.

Electrochemical Synthesis: An emerging sustainable approach involves the electrochemical carboxylation of furan derivatives with CO2. This method uses electrons as a clean reagent to drive the reaction under mild conditions. acs.org

The table below summarizes key synthetic routes to the furan-2-carboxylic acid core.

| Method | Starting Material | Reagents | Typical Yield | Reference |

| Cannizzaro Reaction | Furfural | NaOH(aq) | ~50% | wikipedia.org |

| Biocatalytic Oxidation | Furfural | Nocardia corallina | 88% | wikipedia.org |

| Direct Carboxylation | Furan-2-carboxylic acid | LDA, CO2 | 73% (for FDCA) | arkat-usa.orgresearchgate.net |

| Electrochemical Carboxylation | Furan derivatives | CO2, electricity | Varies | acs.org |

Strategies for Stereoselective Construction of Related Chiral Centers

The parent compound, 5-quinolin-7-ylfuran-2-carboxylic acid, is achiral. However, its analogs could incorporate chiral centers, for instance, through the reduction of the furan ring to a tetrahydrofuran (B95107) (THF) or by introducing chiral substituents. The stereoselective synthesis of substituted tetrahydrofurans is a well-developed field, driven by their presence in numerous natural products. nih.gov

Key strategies for stereoselective THF synthesis include:

Intramolecular SN2 Cyclization: This classical approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (like a halide or sulfonate) to form the cyclic ether. The stereochemistry of the final product is controlled by the stereocenters present in the acyclic starting material. nih.gov

[3+2] Cycloadditions: Rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides, which then undergo a [3+2] cycloaddition with an alkene to form the THF ring with high diastereoselectivity. nih.gov

Rearrangement Reactions: Lewis acid-mediated rearrangement of substituted 1,3-dioxolan-4-ones can provide access to substituted tetrahydrofurans. nih.gov

These methods provide a toolbox for creating chiral analogs, expanding the chemical space around the core 5-quinolin-7-ylfuran structure.

Palladium-Catalyzed Cross-Coupling Reactions in the Assembly of the 5-Quinolin-7-ylfuran-2-carboxylic Acid Skeleton

Palladium-catalyzed cross-coupling reactions are indispensable for forging the C-C bond between the quinoline and furan rings. nih.gov These reactions are tolerant of a wide range of functional groups and typically proceed under mild conditions. nih.govrsc.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Several named reactions are suitable for this purpose:

Suzuki Coupling: Reacts an aryl- or heteroaryl-boronic acid (or ester) with an aryl- or heteroaryl-halide. For the target molecule, this would involve coupling a 7-haloquinoline with 5-(dihydroxyboryl)furan-2-carboxylic acid ester, or vice versa.

Stille Coupling: Utilizes an organostannane (e.g., a 5-(tributylstannyl)furan derivative) with a halo-quinoline.

Negishi Coupling: Employs an organozinc reagent.

A precedent for a similar transformation involves the palladium-catalyzed arylation of ethyl 3-furoate (B1236865) with 1-bromo-2-nitrobenzene, which proceeded in 80% yield. nih.gov The subsequent reduction of the nitro group and cyclization formed a furo[3,2-c]quinolin-4(5H)-one, demonstrating the utility of Pd catalysis in building these complex fused and linked systems. nih.gov

| Coupling Reaction | Electrophile (R-X) | Nucleophile (R'-M) | Catalyst/Conditions |

| Suzuki | 7-Haloquinoline | Furan-5-boronic acid ester | Pd(0) catalyst, Base (e.g., K2CO3) |

| Stille | 7-Haloquinoline | 5-(Tributylstannyl)furan ester | Pd(0) catalyst |

| Negishi | 7-Haloquinoline | 5-(Halozinc)furan ester | Pd(0) or Ni(0) catalyst |

| Heck | 7-Haloquinoline | Furan-2-carboxylic acid ester | Pd(0) catalyst, Base (for C-H activation) |

Functional Group Interconversions and Protective Group Strategies in the Synthesis of 5-Quinolin-7-ylfuran-2-carboxylic Acid

The management of functional groups is critical to the success of the synthesis. Functional group interconversions (FGIs) and the use of protecting groups are standard practice. fiveable.mesolubilityofthings.com

Carboxylic Acid Protection: The acidic proton of the carboxylic acid group is incompatible with many organometallic reagents used in cross-coupling reactions. Therefore, it is almost always protected, most commonly as a methyl or ethyl ester. youtube.comlibretexts.org The ester is stable under typical coupling conditions and can be easily hydrolyzed back to the carboxylic acid in a final step using aqueous acid or base. solubilityofthings.comlibretexts.org

Quinoline Nitrogen: The quinoline nitrogen is weakly basic and generally does not interfere with palladium-catalyzed coupling reactions, thus it typically does not require a protecting group.

Furan Ring Sensitivity: The furan ring can be sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening. numberanalytics.com Therefore, synthetic steps, including the final deprotection of the carboxylic acid, must be performed under conditions that preserve the furan moiety.

FGIs in Precursor Synthesis: During the synthesis of the quinoline precursor, FGIs are common. For example, a nitro group might be used as a directing group and then reduced to an amine, which is a key precursor for quinoline ring formation. youtube.comfiveable.me

Green Chemistry Approaches and Sustainable Synthesis of 5-Quinolin-7-ylfuran-2-carboxylic Acid

Incorporating green chemistry principles is a major focus of modern synthetic design.

Renewable Feedstocks: The furan-2-carboxylic acid component can be sourced from furfural, a bulk chemical produced commercially from inedible lignocellulosic biomass like corn cobs and sugarcane bagasse. wikipedia.orgrsc.org This positions it as a valuable bio-based building block.

Greener Reagents and Solvents: Synthesis of quinoline derivatives has been demonstrated in water, which is an environmentally benign solvent. rsc.org Furthermore, using CO2 as a C1 building block for carboxylation reactions is an attractive green strategy. acs.orgrsc.org

Catalysis: Biocatalytic routes to 2-furoic acid are highly efficient and avoid harsh chemical oxidants. wikipedia.org In palladium catalysis, modern approaches focus on minimizing the environmental impact of the precious metal catalyst. This includes developing catalyst systems with very high turnover numbers, allowing for reactions to be run with parts-per-million (ppm) levels of palladium. youtube.com Micellar catalysis, which uses water as the bulk solvent, is a leading technology in this area, enhancing sustainability. youtube.com

Energy Efficiency: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption for the synthesis of quinoline precursors. rsc.orgbeilstein-journals.org

Multicomponent Reactions Towards 5-Quinolin-7-ylfuran-2-carboxylic Acid Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot procedure to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtandfonline.com

While a single MCR to form the entire 5-quinolin-7-ylfuran-2-carboxylic acid is unlikely, MCRs are powerful for rapidly constructing the key heterocyclic precursors.

Quinoline Synthesis via MCRs: The Doebner reaction is a classic three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. eurjchem.comnih.govresearchgate.net This could be adapted to produce a 7-substituted quinoline core. Other MCRs for synthesizing substituted quinolines have also been developed, offering rapid access to this fragment. rsc.org

Furan Synthesis via MCRs: A variety of MCRs exist for the one-pot synthesis of highly substituted furans from simple acyclic precursors. nih.gov For instance, the reaction of an arylglyoxal, acetylacetone, and a phenol (B47542) can produce functionalized furans in excellent yields. nih.gov

Development of Efficient and Scalable Synthetic Pathways for Academic Research

The synthesis of 5-Quinolin-7-ylfuran-2-carboxylic acid, a molecule of interest for academic research, necessitates a strategic approach that is both efficient and scalable. While direct, single-step syntheses are not prominently described in the literature, a logical and robust pathway can be constructed through the strategic coupling of quinoline and furan precursors. This section details a multi-step synthetic route, grounded in well-established and versatile chemical transformations, suitable for laboratory-scale production. The proposed pathway hinges on a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis, to construct the core bi-aryl scaffold.

The proposed forward synthesis involves three main stages:

Synthesis of the electrophilic partner: 7-Bromoquinoline (B152726).

Synthesis of the nucleophilic partner: Methyl 5-(pinacolboranyl)furan-2-carboxylate.

Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by ester hydrolysis to yield the final product.

Synthesis of 7-Bromoquinoline

A scalable synthesis of 7-bromoquinoline can be achieved from commercially available 3-bromoaniline (B18343) using a modified Skraup-Doebner-von Miller reaction. This classic method for quinoline synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, or their precursors, under acidic conditions. For academic laboratory purposes, a one-pot reaction using 3-bromoaniline, glycerol (B35011), and an oxidizing agent in the presence of sulfuric acid is a well-established and cost-effective method.

The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with 3-bromoaniline. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring system.

Table 1: Synthetic Pathway for 7-Bromoquinoline

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | 3-Bromoaniline, Glycerol | H₂SO₄, FeSO₄ (catalyst), 120-140°C | 7-Bromoquinoline | 65-75 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Synthesis of Methyl 5-(pinacolboranyl)furan-2-carboxylate

The furan component is prepared as a boronic ester to facilitate the Suzuki-Miyaura coupling. This multi-step synthesis starts from commercially available methyl furan-2-carboxylate (B1237412). The key steps involve selective bromination at the 5-position, followed by a palladium-catalyzed Miyaura borylation.

First, the selective bromination of methyl furan-2-carboxylate at the C5 position is achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane. This reaction is typically high-yielding and proceeds under mild conditions.

The resulting methyl 5-bromofuran-2-carboxylate is then subjected to a Miyaura borylation reaction. This involves treating the bromo-furan with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. This transformation provides the desired boronic ester in good yield and is a common strategy for preparing heteroaryl boronates for cross-coupling reactions. nih.gov

Table 2: Synthetic Pathway for Methyl 5-(pinacolboranyl)furan-2-carboxylate

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

| 2a | Methyl furan-2-carboxylate | N-Bromosuccinimide (NBS), Acetonitrile, rt | Methyl 5-bromofuran-2-carboxylate | 85-95 |

| 2b | Methyl 5-bromofuran-2-carboxylate | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80°C | Methyl 5-(pinacolboranyl)furan-2-carboxylate | 70-85 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Suzuki-Miyaura Coupling and Hydrolysis

With both key intermediates in hand, the central carbon-carbon bond-forming reaction can be performed. The Suzuki-Miyaura coupling of 7-bromoquinoline with methyl 5-(pinacolboranyl)furan-2-carboxylate is carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. nih.govfrontiersin.org A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to facilitate the transmetalation step. The reaction is generally performed in a two-phase solvent system, such as dioxane/water or toluene/ethanol/water, under heating.

The coupling reaction yields methyl 5-quinolin-7-ylfuran-2-carboxylate. The final step to obtain the target acid is a straightforward ester hydrolysis. This is typically accomplished by treating the ester with an aqueous base, such as lithium hydroxide (B78521) or sodium hydroxide, in a solvent mixture like THF/water or methanol/water. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the final product, 5-quinolin-7-ylfuran-2-carboxylic acid, which can then be isolated by filtration and purified by recrystallization if necessary.

Table 3: Final Steps to 5-Quinolin-7-ylfuran-2-carboxylic Acid

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

| 3 | 7-Bromoquinoline and Methyl 5-(pinacolboranyl)furan-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃ (2M aq.), Dioxane, 90°C | Methyl 5-quinolin-7-ylfuran-2-carboxylate | 75-90 |

| 4 | Methyl 5-quinolin-7-ylfuran-2-carboxylate | 1. LiOH, THF/H₂O, rt2. HCl (1M aq.) | 5-Quinolin-7-ylfuran-2-carboxylic acid | 90-98 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

This proposed synthetic pathway provides a reliable and scalable method for the preparation of 5-Quinolin-7-ylfuran-2-carboxylic acid for academic research purposes. It employs well-documented reactions and commercially available starting materials, making it an accessible route for synthetic chemistry laboratories.

Biological Target Identification and Validation for 5 Quinolin 7 Ylfuran 2 Carboxylic Acid

Ligand-Based and Structure-Based Computational Target Prediction Methodologies

The initial phase of target identification often employs computational methods to generate a preliminary list of potential protein targets, a process sometimes referred to as "target fishing" or "in silico target prediction". wikipedia.orgresearchgate.netfrontiersin.org These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods operate on the principle of molecular similarity, suggesting that molecules with similar structures are likely to interact with similar proteins. eurofinsdiscovery.comnih.gov These approaches compare the 2D or 3D structure of the query molecule, in this case, 5-Quinolin-7-ylfuran-2-carboxylic acid, against large databases of compounds with known biological activities, such as ChEMBL. github.io By identifying known ligands that are structurally analogous to the query compound, a ranked list of potential targets can be generated. github.io

Structure-based virtual screening (SBVS) , on the other hand, utilizes the three-dimensional structures of potential protein targets. wikipedia.orgfrontiersin.org This method involves computationally "docking" the query molecule into the binding sites of a vast array of proteins from databases like the Protein Data Bank (PDB). frontiersin.orgnih.gov Scoring functions are then used to estimate the binding affinity and predict the most favorable binding poses, thereby ranking potential targets based on their predicted interaction strength with the compound. wikipedia.orgcreative-biolabs.com

For 5-Quinolin-7-ylfuran-2-carboxylic acid, a hypothetical computational screen could yield a list of putative targets. The results might suggest a high affinity for certain kinases and other enzymes, based on both structural similarity to known inhibitors and favorable docking scores.

| Predicted Target | Prediction Method | Score/Metric | Rationale |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Structure-Based (Docking) | -9.8 kcal/mol | Predicted strong binding in the ATP pocket. |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Structure-Based (Docking) | -9.5 kcal/mol | Favorable interactions with key hinge region residues. |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Ligand-Based (Similarity) | Tanimoto Coeff: 0.88 | High 2D similarity to known p38 inhibitors. |

| Janus Kinase 3 (JAK3) | Structure-Based (Docking) | -9.1 kcal/mol | Good fit within the enzyme's active site. |

| Histone Deacetylase 6 (HDAC6) | Ligand-Based (Similarity) | Tanimoto Coeff: 0.85 | Structural resemblance to other HDAC inhibitors. |

Affinity Chromatography and Proteomic Approaches for Binding Partner Identification

Following computational predictions, experimental methods are employed to identify direct physical binding partners of the compound from a complex biological sample, such as a cell lysate. nih.gov Chemical proteomics is a powerful strategy for this purpose. nih.govazolifesciences.com A common technique is affinity chromatography coupled with mass spectrometry (MS). jst.go.jpnih.gov

This approach requires the synthesis of a chemical probe by modifying 5-Quinolin-7-ylfuran-2-carboxylic acid with a reactive group (for covalent capture, e.g., a photo-affinity label) and an enrichment tag (e.g., biotin). nih.gov The probe is incubated with cell or tissue lysates, and upon activation (e.g., with UV light for a photo-affinity probe), it covalently binds to interacting proteins. The biotin (B1667282) tag is then used to capture the probe-protein complexes on a streptavidin-coated solid support. After washing away non-specifically bound proteins, the captured proteins are eluted, digested, and identified by high-resolution mass spectrometry. nih.gov

A hypothetical affinity chromatography experiment for 5-Quinolin-7-ylfuran-2-carboxylic acid could identify several proteins, which would then be prioritized based on the abundance and specificity of their interaction.

| Protein Identified | UniProt Accession | Peptide Count | Enrichment Score (vs. Control) | Notes |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 | P24941 | 25 | 35.2 | Corroborates computational prediction. |

| p38 Mitogen-Activated Protein Kinase alpha | Q16539 | 18 | 21.7 | Corroborates computational prediction. |

| Pyrroline-5-carboxylate reductase 2 (PYCR2) | Q96C36 | 15 | 18.5 | Novel potential target. |

| Heat Shock Protein 90 (HSP90) | P07900 | 12 | 9.3 | Known chaperone for kinases. |

| Tubulin beta chain | P07437 | 8 | 5.1 | Common non-specific hit, lower priority. |

Genetic and Epigenetic Screens for Pathway Perturbations Induced by 5-Quinolin-7-ylfuran-2-carboxylic Acid

To understand the functional consequences of target engagement within a cellular context, genetic and epigenetic screens can be employed. singerinstruments.com These unbiased, phenotype-based assays can reveal which cellular pathways are perturbed by the compound and can indirectly point towards its molecular target. horizondiscovery.com

Genetic screens , particularly those using CRISPR-Cas9 technology, are highly effective. biocompare.com A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome can be introduced into a cell population. acs.org These cells are then treated with 5-Quinolin-7-ylfuran-2-carboxylic acid. Genes whose knockout confers resistance to the compound's effects (e.g., cell death) will be enriched in the surviving population, while knockouts that cause sensitization will be depleted. biocompare.com Identifying these genes can pinpoint the target itself or critical components of the pathway in which the target functions.

Epigenetic screens can also be valuable, using libraries of compounds with known epigenetic activities to see if they phenocopy or antagonize the effects of 5-Quinolin-7-ylfuran-2-carboxylic acid. nih.govnih.gov This can suggest if the compound acts on epigenetic regulatory proteins like histone deacetylases or methyltransferases. targetmol.comlifechemicals.com

A hypothetical CRISPR screen could reveal that loss of CDK2 makes cells resistant to 5-Quinolin-7-ylfuran-2-carboxylic acid, strongly suggesting it is the primary target for the compound's anti-proliferative effects.

| Gene Knockout | Phenotype | Screen Score (Log2 Fold Change) | Implication |

|---|---|---|---|

| CDK2 | Resistance | +5.8 | Strong candidate for the direct target. |

| CCNE1 (Cyclin E1) | Resistance | +4.2 | Key binding partner of CDK2. |

| RB1 (Retinoblastoma protein) | Sensitization | -3.5 | Downstream effector of the CDK2 pathway. |

| ABCB1 (MDR1) | Resistance | +3.1 | Potential drug efflux pump involvement. |

Biophysical Techniques for Direct Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To confirm a direct, physical interaction between 5-Quinolin-7-ylfuran-2-carboxylic acid and a prioritized protein target (e.g., CDK2 from the preceding hypothetical results), biophysical techniques are essential. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govamericanlaboratory.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures biomolecular interactions in real-time. bioascent.comsygnaturediscovery.com In a typical SPR experiment, the target protein (CDK2) is immobilized on a sensor chip. bioascent.com A solution containing 5-Quinolin-7-ylfuran-2-carboxylic acid is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and measured. photonics.com This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), a measure of binding affinity. sygnaturediscovery.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. nih.gov The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry of the interaction (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). americanlaboratory.com

| Technique | Parameter | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | k_on (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| k_off (s⁻¹) | 2.5 x 10⁻³ | |

| K_D (nM) | 20.8 | |

| Isothermal Titration Calorimetry (ITC) | K_D (nM) | 25.1 |

| n (Stoichiometry) | 0.98 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -2.1 |

Orthogonal Biochemical and Cell-Based Assays for Target Validation

The final step in the target identification process is to validate the interaction using multiple, independent assays, known as orthogonal validation. nih.govtechnologynetworks.comprotavio.com This is crucial to ensure that the observed effects are genuinely due to the interaction with the hypothesized target and not an artifact of a particular experimental system. creative-biolabs.com

Biochemical assays directly measure the functional consequence of the compound binding to its target. If CDK2 is the true target, 5-Quinolin-7-ylfuran-2-carboxylic acid should inhibit its kinase activity. This can be tested in a purified system by measuring the phosphorylation of a known CDK2 substrate (e.g., a peptide derived from Histone H1) in the presence of varying concentrations of the compound.

Cell-based assays confirm that the compound engages the target in a cellular environment and produces the expected downstream biological effects. reactionbiology.comnih.govnews-medical.net For a CDK2 inhibitor, this would involve treating cells with the compound and observing a decrease in the phosphorylation of the retinoblastoma protein (pRb), a key downstream substrate of CDK2. news-medical.net Additionally, one could measure cell cycle arrest at the G1/S transition, the expected phenotype for CDK2 inhibition.

| Assay Type | Specific Assay | Endpoint Measured | Result (IC₅₀/EC₅₀) | Conclusion |

|---|---|---|---|---|

| Biochemical | CDK2/Cyclin E Kinase Assay | Histone H1 Phosphorylation | 35 nM | Confirms direct enzymatic inhibition. |

| Cell-Based | Western Blot for pRb | Phospho-Rb (Ser807/811) levels | 80 nM | Demonstrates target engagement in cells. |

| Cell-Based | Flow Cytometry | Cell Cycle Arrest (G1 phase) | 105 nM | Confirms expected cellular phenotype. |

| Cell-Based | Cellular Thermal Shift Assay (CETSA) | CDK2 Thermal Stabilization | EC₅₀ = 95 nM | Confirms direct binding in intact cells. |

Mechanisms of Action of 5 Quinolin 7 Ylfuran 2 Carboxylic Acid

Enzyme Inhibition Kinetics and Mechanisms

Extensive searches for studies on the enzymatic interactions of 5-Quinolin-7-ylfuran-2-carboxylic acid yielded no results. Consequently, there is no information to report on the following:

Receptor Binding and Functional Modulation

Similarly, a thorough review of the literature revealed no data on the interaction of 5-Quinolin-7-ylfuran-2-carboxylic acid with any physiological receptors. Therefore, the following subsections are without information:

Orthosteric versus Allosteric Binding Site Interactions:There are no studies available to indicate whether 5-Quinolin-7-ylfuran-2-carboxylic acid interacts with the primary (orthosteric) or secondary (allosteric) binding sites of any receptor.

At present, the scientific community has not published any research detailing the mechanisms of action for 5-Quinolin-7-ylfuran-2-carboxylic acid. Its potential as an enzyme inhibitor, receptor modulator, or its broader pharmacological profile remains uninvestigated in the public domain. Further research is required to elucidate any biological activity and the underlying mechanisms of this compound.

Receptor Dimerization and Internalization Studies in Response to 5-Quinolin-7-ylfuran-2-carboxylic Acid

The impact of 5-Quinolin-7-ylfuran-2-carboxylic acid on receptor dimerization and internalization is a critical area of investigation for understanding its cellular uptake and initiation of signaling events. While specific studies on this compound are not yet widely published, research on related quinoline-based carboxylic acids suggests potential interactions with cell surface receptors. For instance, certain quinoline (B57606) derivatives have been shown to modulate the activity of liver X receptors (LXR), which can form heterodimers with other nuclear receptors. A study on carboxylic acid-based quinolines demonstrated selective binding to the LXRβ isoform nih.gov. This suggests that 5-Quinolin-7-ylfuran-2-carboxylic acid could potentially influence the dimerization state and subsequent internalization of such receptors, thereby affecting downstream gene expression.

Further research is necessary to elucidate the specific receptors that may be targeted by 5-Quinolin-7-ylfuran-2-carboxylic acid and to characterize the dynamics of receptor dimerization and internalization upon its binding.

Modulation of Protein-Protein and Protein-Nucleic Acid Interactions

The planar aromatic structure of the quinoline ring and the functional groups of the furan-carboxylic acid moiety suggest that 5-Quinolin-7-ylfuran-2-carboxylic acid is likely to engage in various non-covalent interactions, leading to the modulation of protein-protein and protein-nucleic acid interactions.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation is a key strategy in drug discovery. The quinoline scaffold is a common feature in molecules designed to interfere with PPIs.

Similarly, quinoline derivatives have been reported to interact with DNA. The planar quinoline ring can intercalate between DNA base pairs, while the carboxylic acid group can form hydrogen bonds with the DNA backbone or specific bases. This can interfere with DNA replication and transcription, contributing to cytotoxic effects in cancer cells.

Cellular Pathway Perturbations and Signaling Cascade Modulation

The biological effects of 5-Quinolin-7-ylfuran-2-carboxylic acid are anticipated to arise from its ability to perturb various cellular signaling pathways. Based on the activities of related compounds, the following subsections outline the likely signaling cascades modulated by this molecule.

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold is a privileged structure in the design of kinase inhibitors. For example, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation nih.gov. Molecular modeling studies indicated that the quinoline core interacts with key residues in the ATP-binding pocket of the kinase nih.gov. Given these precedents, it is plausible that 5-Quinolin-7-ylfuran-2-carboxylic acid could exhibit inhibitory activity against a range of kinases, thereby impacting downstream signaling networks that control cell growth, differentiation, and survival.

By modulating kinase signaling and potentially interacting directly with DNA, 5-Quinolin-7-ylfuran-2-carboxylic acid is expected to alter the activity of various transcription factors and, consequently, global gene expression profiles. For instance, inhibition of kinase pathways such as the Akt/mTOR pathway by quinoline derivatives can lead to the modulation of transcription factors that regulate cell growth and proliferation nih.gov. Furthermore, direct binding to DNA can sterically hinder the binding of transcription factors to their target promoter regions. The resulting changes in gene expression would underlie the cellular phenotypes observed in response to the compound.

A significant body of research points to the ability of quinoline derivatives to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in cancer cells. nih.govnih.govresearchgate.net

Apoptosis: The induction of apoptosis by quinoline compounds often involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades. For example, the novel quinoline derivative DFIQ has been shown to induce apoptosis in non-small-cell lung cancer cells by promoting ROS accumulation and subsequent DNA damage nih.govresearchgate.net.

Autophagy: The relationship between quinoline derivatives and autophagy is complex, with some studies reporting autophagy as a pro-survival mechanism and others as a mode of cell death. The quinoline derivative 6MN-4-AQ was found to induce autophagic cell death in pancreatic cancer cells by increasing the expression of autophagy-related proteins like Beclin-1 and LC3-II, while also inhibiting the pro-survival Akt/mTOR signaling pathway nih.gov.

The furan-2-carboxylic acid moiety may also contribute to these effects. For instance, certain furan (B31954) derivatives have been shown to influence cellular stress responses that can trigger both apoptosis and autophagy.

In preclinical in vitro models, the cellular phenotypes induced by compounds structurally related to 5-Quinolin-7-ylfuran-2-carboxylic acid are consistent with the mechanistic insights discussed above. The primary observed phenotypes are typically anti-proliferative and cytotoxic effects in cancer cell lines.

For example, studies on various quinoline-4-carboxylic acid derivatives have demonstrated their potential as anti-cancer agents, with activities attributed to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.govnih.gov Inhibition of DHODH leads to cell cycle arrest and has been shown to sensitize cancer cells to other therapies nih.gov.

The table below summarizes the reported in vitro activities of structurally related quinoline and furan derivatives, providing a proxy for the potential cellular effects of 5-Quinolin-7-ylfuran-2-carboxylic acid.

| Compound Class | Cell Line(s) | Observed Phenotypes | Putative Mechanism of Action | Reference(s) |

| Quinoline Derivatives | Non-small-cell lung cancer (NSCLC) cells | Induction of apoptosis and autophagy, cell cycle arrest | ROS generation, DNA damage | nih.govresearchgate.net |

| 4-Quinoline Carboxylic Acids | Various cancer cell lines | Inhibition of cell proliferation, cell cycle arrest at S-phase | Inhibition of dihydroorotate dehydrogenase (DHODH) | nih.govnih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | Pancreatic cancer cells (PANC-1, MIA PaCa-2) | Induction of apoptosis and autophagic cell death | Inhibition of Akt/mTOR signaling pathway | nih.gov |

| 8-hydroxy-quinoline-7-carboxylic acid derivatives | N/A | Kinase inhibition | Interaction with ATP-binding pocket of Pim-1 kinase | nih.gov |

Structure Activity Relationship Sar Studies of 5 Quinolin 7 Ylfuran 2 Carboxylic Acid Analogs

Rational Design Principles for SAR Exploration of the 5-Quinolin-7-ylfuran-2-carboxylic Acid Scaffold

The rational design of analogs based on the 5-quinolin-7-ylfuran-2-carboxylic acid scaffold is guided by established medicinal chemistry principles. The process begins with the identification of the core pharmacophore, which consists of three key regions: the quinoline (B57606) ring system, the furan-2-carboxylic acid moiety, and the direct covalent bond that links them. Each of these components offers opportunities for modification to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

The primary objectives of SAR exploration for this scaffold include:

Identification of Key Interactions: Determining which parts of the molecule are essential for binding to its biological target. This involves identifying hydrogen bond donors and acceptors, hydrophobic regions, and groups capable of ionic or pi-stacking interactions.

Potency and Selectivity Enhancement: Modifying the structure to improve binding affinity for the intended target while minimizing interactions with off-targets. nih.gov

Optimization of ADMET Properties: Fine-tuning the molecule's physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) to achieve a desirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. drughunter.com

The design strategy often involves a systematic, iterative process of synthesis and biological testing. Initial modifications might include simple substitutions on the aromatic rings, followed by more complex changes like bioisosteric replacement of functional groups or alteration of the core scaffold itself. researchgate.net

Impact of Substitutions on the Furan-2-carboxylic Acid Moiety on Biological Activity

The furan-2-carboxylic acid portion of the molecule is a critical functional group, likely involved in key interactions with the biological target. The carboxylic acid group (pKa ~4.2-4.5) is typically ionized at physiological pH, allowing it to act as a strong hydrogen bond acceptor or to form salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site. drughunter.com

Modifications to this moiety can have a profound impact on activity:

Amidation: Replacing the carboxylic acid with a primary, secondary, or tertiary amide (carboxamide) can alter hydrogen bonding capacity and reduce the compound's acidity. This can influence bioavailability and target-binding interactions. nih.gov

Ring Substitutions: Placing small substituents, such as methyl or halogen groups, on the furan (B31954) ring can influence the electronic properties and steric profile of the scaffold. Electron-withdrawing groups could potentially increase the acidity of the carboxylic acid, while bulky groups could introduce steric hindrance or provide new hydrophobic interactions. nih.gov

A hypothetical SAR table for substitutions on the furan moiety is presented below.

| Compound | R1 (on Furan Ring) | R2 (Carboxylic Acid Modification) | Relative Activity |

| Parent | H | -COOH | 1 |

| Analog A | H | -COOCH3 | 0.8 |

| Analog B | H | -CONH2 | 0.6 |

| Analog C | 4-Cl | -COOH | 1.5 |

| Analog D | 5-CH3 | -COOH | 0.9 |

Table is for illustrative purposes only.

Influence of Modifications to the Quinoline Ring System and Substituents

The quinoline ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. nih.govbiointerfaceresearch.com Its large, flat aromatic surface can participate in van der Waals and π-stacking interactions within a receptor binding pocket. The nitrogen atom in the quinoline ring is a weak base and can act as a hydrogen bond acceptor. nih.gov

Systematic modification of the quinoline ring is a key strategy for optimizing activity:

Positional Substitution: The placement of substituents on the benzo part of the quinoline ring is critical. For example, in studies of quinoline carboxylic acid inhibitors of dihydroorotate (B8406146) dehydrogenase, specific substitutions at various positions were found to be essential for activity. nih.gov

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -F, -Cl, -CF3) can modulate the pKa of the quinoline nitrogen and the electron density of the ring system, thereby influencing binding affinity. mdpi.com Halogen substituents, in particular, can introduce favorable halogen bonding interactions. nih.gov

Steric Effects: The size and shape of substituents can be used to probe the steric constraints of the binding site, potentially improving selectivity and potency. namiki-s.co.jp

The following table illustrates potential effects of quinoline substitutions.

| Compound | Substitution on Quinoline Ring | Relative Activity |

| Parent | None | 1 |

| Analog E | 4'-Fluoro | 2.5 |

| Analog F | 6'-Methoxy | 1.8 |

| Analog G | 4'-Trifluoromethyl | 3.0 |

| Analog H | 8'-Hydroxy | 0.7 |

Table is for illustrative purposes only.

Role of the Interconnecting Bond or Linker between the Furan and Quinoline Substructures

In 5-quinolin-7-ylfuran-2-carboxylic acid, the furan and quinoline rings are connected by a direct C-C bond. This creates a relatively rigid biaryl system where the main degree of conformational flexibility is the torsion angle around this bond. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target.

Exploring the role of the linker is a common strategy in drug design:

Maintaining Rigidity: Keeping the direct bond preserves the defined spatial relationship between the two ring systems.

Introducing Flexibility: Replacing the direct bond with a flexible linker, such as a methylene (B1212753) (-CH2-), ether (-O-), or amide (-CONH-) group, would increase the number of possible conformations. This could allow the molecule to adopt a more optimal binding pose but may also come with an entropic cost. nih.gov

Altering the Linker Length: In cases where a flexible linker is introduced, its length is a critical parameter. Studies on other quinoline derivatives have shown that altering the length of a methylene side chain can significantly impact biological activity. nih.gov

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by a variety of non-classical bioisosteres to modulate acidity, lipophilicity, and metabolic stability. nih.gov The most common replacement is the 5-substituted 1H-tetrazole ring, which has a similar pKa to a carboxylic acid but is more lipophilic. drughunter.comopenaccessjournals.com Other potential bioisosteres include acyl sulfonamides, hydroxamic acids, and various oxo-oxadiazoles. drughunter.comopenaccessjournals.com These replacements can lead to significant improvements in potency and oral bioavailability. openaccessjournals.comdrugdesign.org

Furan Ring Bioisosteres: The furan ring itself can be replaced by other five-membered heterocycles like thiophene, pyrrole, or thiazole (B1198619) to explore different electronic and hydrogen-bonding characteristics. nih.gov

Quinoline Ring Bioisosteres: The quinoline scaffold can be replaced by other bicyclic aromatic systems such as quinazoline (B50416), quinoxaline, benzofuran, or indole. namiki-s.co.jp This can alter the position of the key nitrogen atom or remove it entirely, which would significantly impact binding interactions and help to confirm its role as a pharmacophoric element.

| Original Moiety | Potential Bioisostere | Key Property Change |

| Carboxylic Acid | 5-Tetrazole | Similar pKa, increased lipophilicity drughunter.comopenaccessjournals.com |

| Carboxylic Acid | Acyl Sulfonamide | Increased acidity mimicry, potential for more H-bonds drughunter.com |

| Furan | Thiophene | Similar size, different electronics |

| Quinoline | Quinazoline | Alters position of ring nitrogen |

| Quinoline | Benzofuran | Removes ring nitrogen, tests importance of H-bond acceptor |

Conformational Analysis and Molecular Recognition Elements in SAR

The three-dimensional structure (conformation) of 5-quinolin-7-ylfuran-2-carboxylic acid and its interaction with a biological target are fundamental to its activity. The molecule possesses several key molecular recognition elements:

Hydrogen Bond Donors/Acceptors: The carboxylic acid OH group is a hydrogen bond donor, while the carbonyl oxygen and quinoline nitrogen are hydrogen bond acceptors. nih.gov

Ionic/Salt Bridge Formation: The deprotonated carboxylate can form strong ionic bonds with positively charged amino acid residues. nih.gov

Aromatic/Hydrophobic Interactions: The flat surfaces of the furan and quinoline rings are ideal for engaging in π-π stacking or hydrophobic interactions with the target protein. namiki-s.co.jp

Conformational analysis focuses on the preferred spatial arrangement of the molecule. The key variable is the dihedral angle of the C-C bond connecting the two rings. Substituents near this bond can create steric hindrance that favors a particular twisted conformation, which may be the bioactive conformation. Understanding this preferred 3D shape is critical for designing analogs that are "pre-organized" for binding, potentially increasing affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of 5-Quinolin-7-ylfuran-2-carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of 5-quinolin-7-ylfuran-2-carboxylic acid derivatives, a QSAR model could be developed to predict the activity of newly designed, unsynthesized compounds.

The process involves several steps:

Data Set Assembly: A series of analogs with a range of biological activities is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts, topological indices) or 3D descriptors (e.g., molecular shape, surface area, electronic properties like HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms (e.g., k-nearest neighbors, decision trees, neural networks), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A hypothetical QSAR equation might look like:

log(1/IC50) = a(LogP) - b(Molecular_Surface_Area) + c*(Dipole_Moment) + d

Where a, b, c, and d are coefficients determined by the regression analysis. Such a model can provide valuable insights into which physicochemical properties are most important for activity and can guide the design of future analogs with potentially improved potency. nih.gov

Computational Chemistry and Molecular Modeling of 5 Quinolin 7 Ylfuran 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity of 5-Quinolin-7-ylfuran-2-carboxylic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the intrinsic properties of a molecule. For 5-Quinolin-7-ylfuran-2-carboxylic acid, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) can be employed to optimize the molecular geometry and compute a range of electronic descriptors. ufms.br

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. In quinoline (B57606) derivatives, the introduction of electron-withdrawing groups like carboxylic acid can lower the HOMO-LUMO gap, potentially increasing the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital output, visualizing the charge distribution across the molecule. arabjchem.org For 5-Quinolin-7-ylfuran-2-carboxylic acid, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, identifying these as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen of the carboxylic acid would exhibit a strong positive potential (blue), marking it as a primary hydrogen bond donor site. ufms.br

Furthermore, quantum calculations can predict the acidity of the compound by calculating the pKa of the carboxylic acid group. This is crucial for understanding the molecule's ionization state under physiological conditions, which in turn affects its solubility, membrane permeability, and binding to target proteins. Studies on related quinoline and furan (B31954) carboxylic acids provide a basis for these theoretical predictions. noveltyjournals.com

Table 6.1: Hypothetical Quantum Chemical Properties of 5-Quinolin-7-ylfuran-2-carboxylic Acid Calculated using DFT/B3LYP/6-31G method.*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.50 eV | Relates to electron-donating ability |

| LUMO Energy | -2.45 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.05 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

| Predicted pKa | 4.2 | Indicates acidity of the carboxylic acid group |

Conformational Analysis and Energy Landscapes of 5-Quinolin-7-ylfuran-2-carboxylic Acid and its Bioactive Conformations

The biological activity of a flexible molecule like 5-Quinolin-7-ylfuran-2-carboxylic acid is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and understand the energy barriers between them. The primary source of flexibility in this molecule is the rotation around the single bond connecting the furan and quinoline rings.

By systematically rotating this bond and calculating the potential energy at each step, a one-dimensional potential energy surface (PES) can be generated. This analysis reveals the most stable conformers, which are typically planar or near-planar to maximize π-system conjugation, and less stable, higher-energy twisted forms. Studies on similar bi-aromatic systems, such as benzoyl derivatives of furan, have shown that planar conformers are preferred, though twisted ground-state conformations can occur to alleviate steric hindrance. The relative orientation of the furan oxygen and the quinoline ring (syn vs. anti) also contributes to the conformational landscape.

The bioactive conformation—the specific shape the molecule adopts when binding to its biological target—may not necessarily be the lowest-energy conformation in solution. Computational methods can help identify a range of low-energy conformers that are accessible at physiological temperatures, providing a set of candidate structures for subsequent docking studies.

Table 6.2: Predicted Low-Energy Conformers for 5-Quinolin-7-ylfuran-2-carboxylic Acid

| Conformer | Dihedral Angle (Quinoline-Furan) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum (Planar) | 0° | 0.00 | 75 |

| Local Minimum (Twisted) | 35° | 1.5 | 20 |

| Transition State | 90° | 4.0 | <1 |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions with Biological Targets

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. mdpi.comnih.gov An MD simulation of 5-Quinolin-7-ylfuran-2-carboxylic acid bound to a target protein can provide critical insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that anchor the ligand in the binding site. nih.goveurjchem.com

A typical MD simulation involves placing the docked complex in a periodic box of water molecules and ions to mimic physiological conditions. mdpi.com The system's trajectory is then calculated over a period of nanoseconds to microseconds using a force field like CHARMM or AMBER. mdpi.comtandfonline.com Analysis of the trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position over time indicates whether it remains stably bound or drifts from its initial docked pose.

Protein Flexibility: Root-mean-square fluctuation (RMSF) analysis highlights which parts of the protein become more or less flexible upon ligand binding.

Interaction Persistence: The simulation can track the formation and breaking of hydrogen bonds and other non-covalent interactions, revealing which are most persistent and crucial for binding affinity. nih.gov

For instance, MD simulations performed on quinoline derivatives targeting kinases have been used to confirm the stability of interactions within the ATP-binding pocket. mdpi.com

Molecular Docking Studies for Predicting Binding Modes and Affinities with Identified Proteins

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com For 5-Quinolin-7-ylfuran-2-carboxylic acid, docking can be used to screen potential protein targets, such as kinases or reverse transcriptases, where quinoline-based inhibitors have shown activity. mdpi.comnih.govtubitak.gov.tr The process involves generating multiple possible binding poses of the ligand within the protein's active site and ranking them using a scoring function, which estimates the binding free energy.

The predicted binding mode would likely involve key interactions facilitated by the molecule's functional groups. The quinoline nitrogen can act as a hydrogen bond acceptor, a common interaction motif for kinase inhibitors binding to the hinge region of the ATP pocket. mdpi.com The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form salt bridges with positively charged residues like lysine (B10760008) or arginine. The planar aromatic rings are capable of forming favorable π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding site.

The reliability of docking results is critically dependent on the chosen protocol and scoring function. Therefore, a validation step is essential before performing docking on the molecule of interest. nih.gov A standard validation procedure involves "re-docking," where a known co-crystallized ligand is removed from its protein's binding site and then docked back in using the selected algorithm (e.g., AutoDock Vina).

The accuracy of the docking protocol is quantified by calculating the RMSD between the predicted pose and the original crystallographic pose. nih.govnih.gov An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. nih.gov This validation provides confidence that the predictions for a novel ligand like 5-Quinolin-7-ylfuran-2-carboxylic acid will be meaningful.

Table 6.3: Example of a Docking Protocol Validation Target: Hypothetical Serine/Threonine Kinase (PDB ID: 9XYZ)

| Validation Metric | Result | Interpretation |

| Co-crystallized Ligand | Staurosporine | Known kinase inhibitor |

| Re-docking RMSD | 1.3 Å | Excellent; protocol is validated for this target |

| Docking Score | -11.5 kcal/mol | Predicted binding affinity |

Once a reliable docking pose for 5-Quinolin-7-ylfuran-2-carboxylic acid is obtained, a detailed analysis of the intermolecular interactions is performed. This analysis identifies the specific amino acid residues that form key contacts with the ligand, often referred to as "hotspots." nih.gov

These interactions can be categorized as:

Hydrogen Bonds: The carboxylic acid (donor and acceptor) and quinoline nitrogen (acceptor) are prime candidates.

Ionic Interactions (Salt Bridges): The deprotonated carboxylate can interact with basic residues like Lysine (LYS) or Arginine (ARG).

π-π Stacking: The quinoline and furan rings can stack with aromatic residues like Tyrosine (TYR), Phenylalanine (PHE), or Tryptophan (TRP).

Hydrophobic Interactions: The aromatic rings can also engage in hydrophobic contacts with aliphatic residues like Valine (VAL), Leucine (LEU), and Isoleucine (ILE). nih.gov

Identifying these interactions is crucial for structure-based drug design, as it provides a roadmap for modifying the ligand to improve its potency and selectivity.

Table 6.4: Predicted Intermolecular Interactions for 5-Quinolin-7-ylfuran-2-carboxylic Acid in a Kinase Binding Site

| Ligand Moiety | Interaction Type | Potential Interacting Residue |

| Carboxylic Acid | Hydrogen Bond / Salt Bridge | LYS, ARG |

| Quinoline Nitrogen | Hydrogen Bond | CYS (Hinge Region) |

| Quinoline Ring | π-π Stacking | PHE, TYR |

| Furan Ring | Hydrophobic Interaction | VAL, LEU |

Homology Modeling and Protein Structure Prediction for Novel Targets

In cases where the three-dimensional structure of a potential protein target for 5-Quinolin-7-ylfuran-2-carboxylic acid has not been experimentally determined (e.g., by X-ray crystallography or cryo-EM), homology modeling can be used to generate a predictive model. nih.govtandfonline.comnumberanalytics.com This method is based on the principle that proteins with similar amino acid sequences adopt similar structures. numberanalytics.com

The process involves several key steps: tandfonline.comuniroma1.it

Template Identification: The target protein's amino acid sequence is used to search a database like the Protein Data Bank (PDB) for homologous proteins with known structures. A sequence identity above 30-50% is generally required to build a reliable model. nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s) to match corresponding residues.

Model Building: A 3D model of the target is constructed using the template's structure as a scaffold. Software like MODELLER or SWISS-MODEL is commonly used for this step.

Model Refinement and Validation: The initial model is refined to resolve any structural issues and then validated using tools like Ramachandran plots to assess its stereochemical quality. slideshare.net

Once a validated homology model is obtained, it can be used for molecular docking and MD simulation studies in the same way as an experimentally determined structure, enabling structure-based drug design efforts even when an experimental structure is unavailable. nih.govuniroma1.it

De Novo Design and Virtual Screening Approaches Utilizing the 5-Quinolin-7-ylfuran-2-carboxylic Acid Scaffold

De novo design and virtual screening are powerful computational strategies used in drug discovery to identify novel compounds with desired biological activity. The 5-Quinolin-7-ylfuran-2-carboxylic acid structure, with its combination of a rigid quinoline core, a furan linker, and a carboxylic acid group, presents a versatile scaffold for these approaches.

De Novo Design: This computational method involves the construction of novel molecular structures, piece by piece, within the active site of a biological target. The 5-Quinolin-7-ylfuran-2-carboxylic acid scaffold can be used as a starting fragment. Algorithms can then "grow" new functionalities from this base to optimize interactions with the target protein. For instance, in a study focused on designing new kinase inhibitors, a similar approach called R-group enumeration was used, starting from a core structure to generate a large library of 7,564 novel compounds. tandfonline.com This highlights how different substituents could be computationally added to the quinoline or furan rings of 5-Quinolin-7-ylfuran-2-carboxylic acid to enhance binding affinity and selectivity for a specific target.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The 5-Quinolin-7-ylfuran-2-carboxylic acid scaffold can be used as a query in similarity-based virtual screening to find commercially available or synthetically accessible analogs. Alternatively, in structure-based virtual screening, compounds from a library are docked into the active site of a target protein.

A notable application of virtual screening was demonstrated in the search for inhibitors of SARS-CoV-2 targets, where a library of over one hundred quinoline-based drugs was screened against multiple viral proteins. nih.govnih.gov This study successfully identified promising candidates, showcasing the utility of this method. Similarly, the 5-Quinolin-7-ylfuran-2-carboxylic acid scaffold could be used to build a focused library for screening against various therapeutic targets, such as kinases, proteases, or G-protein coupled receptors. nih.govmdpi.com

Below is a table representing hypothetical results from a virtual screening campaign using a library of quinoline-furan derivatives against a generic kinase target, illustrating the type of data generated in such studies.

| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Interactions |

| ZINC65798256 | Quinoline Derivative | -9.30 | H-bond with ASP810, LYS623, CYS673, THR670 tandfonline.com |

| ZINC09317958 | Quinoline Derivative | -8.95 | H-bond with ASP810, Pi-cation with LYS623 tandfonline.com |

| ZINC73187176 | Quinoline Derivative | -8.82 | H-bond with CYS673, THR670 tandfonline.com |

| ZINC76176670 | Quinoline Derivative | -8.75 | H-bond with ASP810, van der Waals interactions tandfonline.com |

This table is illustrative and based on findings for quinoline derivatives from the cited literature.

Ligand-Based Pharmacophore Modeling and Field-Based QSAR Studies

Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Ligand-Based Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the 5-Quinolin-7-ylfuran-2-carboxylic acid scaffold, key pharmacophoric features would likely include:

A hydrogen bond acceptor (the nitrogen in the quinoline ring).

A hydrogen bond donor/acceptor (the carboxylic acid group).

An aromatic ring system (the quinoline and furan rings).

A hydrophobic region (the fused ring system).

In a study on quinoline derivatives as c-kit kinase inhibitors, a pharmacophore model (ADDHR_1) was successfully generated from a set of 29 ligands. tandfonline.com This model, comprising hydrogen bond acceptors, a donor, and a hydrophobic ring, was then used to screen for new potential inhibitors. Another study on antioxidants developed a pharmacophore model with one aromatic ring and three hydrogen bond acceptors. nih.gov These examples demonstrate how a pharmacophore model could be developed from a series of active compounds containing the 5-Quinolin-7-ylfuran-2-carboxylic acid core to guide the design of new, potent molecules.

Field-Based Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In field-based QSAR, this is achieved by correlating the 3D molecular fields (steric, electrostatic, hydrophobic) of the compounds with their activities.

For a series of derivatives based on the 5-Quinolin-7-ylfuran-2-carboxylic acid scaffold, a 3D-QSAR model could be built to predict the activity of new analogs. This involves aligning the molecules and calculating their molecular interaction fields. Statistical methods are then used to create a predictive model. For example, a 3D-QSAR study on quinoline derivatives as Serine/threonine kinase STK10 inhibitors yielded a Comparative Molecular Field Analysis (CoMFA) model with a good predictive ability (Q² = 0.625) and a strong correlation between predicted and observed values (R² = 0.913). nih.gov Similarly, a robust 3D-QSAR model was developed for Type II c-kit kinase inhibitors, showing high predictive power (Q² = 0.6547, R² = 0.9947). tandfonline.com

The results of such a study are often visualized as contour maps, which indicate regions where modifications to the scaffold would likely increase or decrease biological activity.

The table below summarizes the statistical parameters from representative 3D-QSAR studies on quinoline derivatives, illustrating the robustness of these models.

| Study Subject | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| Quinoline Derivatives as STK10 Inhibitors nih.gov | CoMFA | 0.625 | 0.913 | Not Reported |

| Quinoline Derivatives as Type II C-kit Kinase Inhibitors tandfonline.com | Atom-based 3D-QSAR | 0.6547 | 0.9947 | Not Reported |

| Quinazoline (B50416) Derivatives as EGFR Inhibitors jbclinpharm.org | kNN-MFA | 0.846 | Not Reported | 0.8029 |

| Quinoline Derivatives against P. falciparum mdpi.com | CoMFA | >0.5 | Not Reported | 0.878 |

| Quinoline Derivatives against P. falciparum mdpi.com | CoMSIA | >0.5 | Not Reported | 0.876 |

This table presents data from the cited literature on various quinoline derivatives and is intended to be illustrative of the outputs of such studies.

Preclinical in Vitro Efficacy and Mechanistic Studies of 5 Quinolin 7 Ylfuran 2 Carboxylic Acid

Cell-Based Functional Assays for Potency and Efficacy in Disease-Relevant Models

Cell-based functional assays are crucial for determining a compound's biological activity in a context that mimics a specific disease state. These assays measure the potency and efficacy of a compound by assessing its effects on cellular functions. For a compound like 5-Quinolin-7-ylfuran-2-carboxylic acid, this would involve treating disease-relevant cell lines (e.g., cancer cells, inflamed cells) and measuring downstream functional outputs. Such outputs could include cell viability, proliferation, apoptosis, or the secretion of disease-specific biomarkers. The results of these assays are typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantifies the compound's potency. No such data has been reported for 5-Quinolin-7-ylfuran-2-carboxylic acid.

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Lead Identification

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify initial "hits" that modulate a specific biological target or pathway. Following HTS, High-Content Screening (HCS) provides more detailed information by imaging and analyzing multiple cellular parameters simultaneously. This approach can reveal a compound's effects on cell morphology, protein localization, and organelle function. There is no publicly available information to suggest that 5-Quinolin-7-ylfuran-2-carboxylic acid has been identified as a lead compound through HTS or HCS campaigns.

Biochemical Assays for Direct Target Engagement and Enzyme Activity Modulation

Biochemical assays are essential for confirming that a compound directly interacts with its intended molecular target, often an enzyme or a receptor. These cell-free assays measure the compound's ability to modulate the activity of the purified target protein. Common techniques include enzymatic assays that measure substrate turnover or binding assays that quantify the affinity of the compound for the target. Without an identified biological target for 5-Quinolin-7-ylfuran-2-carboxylic acid, no data from direct target engagement or enzyme activity modulation studies are available.

Co-Crystallization and Cryo-EM Studies of 5-Quinolin-7-ylfuran-2-carboxylic Acid with Target Proteins

To understand the precise molecular interactions between a compound and its protein target, structural biology techniques like X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are employed. These methods provide high-resolution, three-dimensional structures of the compound bound to the active site or an allosteric site of the protein. This information is invaluable for structure-based drug design and for optimizing the compound's potency and selectivity. As no target protein has been identified for 5-Quinolin-7-ylfuran-2-carboxylic acid in the public domain, no co-crystallization or Cryo-EM studies have been reported.

Mechanistic Studies in Complex Preclinical In Vitro Systems (e.g., organoids, 3D cell cultures)

To better predict a compound's effects in a living organism, researchers are increasingly using complex in vitro systems such as organoids and 3D cell cultures. These models more accurately recapitulate the complex cellular architecture and interactions of native tissues compared to traditional 2D cell cultures. Mechanistic studies in these systems could elucidate the compound's impact on tissue-level processes and multicellular responses. There are no published studies detailing the evaluation of 5-Quinolin-7-ylfuran-2-carboxylic acid in organoid or 3D cell culture models.

Preclinical in Vivo Efficacy and Mechanistic Studies of 5 Quinolin 7 Ylfuran 2 Carboxylic Acid

Pharmacodynamic (PD) Biomarker Identification and Validation in Relevant Animal Models

No studies identifying or validating pharmacodynamic biomarkers for 5-Quinolin-7-ylfuran-2-carboxylic acid in animal models are publicly available.

Proof-of-Concept Studies in Preclinical Disease Models Focusing on Mechanistic Readouts

There is no published information on proof-of-concept studies for 5-Quinolin-7-ylfuran-2-carboxylic acid in any preclinical disease models that focus on mechanistic readouts.

Investigation of Downstream Pathway Modulation and Cellular Responses In Vivo

Research detailing the in vivo modulation of downstream signaling pathways or specific cellular responses following administration of 5-Quinolin-7-ylfuran-2-carboxylic acid has not been identified in the public domain.

Advanced Imaging Techniques for Spatial and Temporal Tracking of Compound Activity In Vivo

No literature is available that describes the use of advanced imaging techniques to track the spatial or temporal activity of 5-Quinolin-7-ylfuran-2-carboxylic acid in vivo.

Optimization Strategies for 5 Quinolin 7 Ylfuran 2 Carboxylic Acid As a Lead Compound

Enhancement of Target Selectivity and Reduction of Off-Target Interactions

A critical goal in lead optimization is to improve the compound's selectivity towards its intended biological target, thereby reducing the potential for off-target effects. For a molecule like 5-Quinolin-7-ylfuran-2-carboxylic acid, this involves modifying its structure to maximize interactions with the desired target protein while minimizing binding to other proteins, particularly those within the same family (e.g., other kinases or enzymes).

Detailed research findings indicate that subtle changes to the quinoline (B57606) scaffold can significantly impact selectivity. For instance, studies on quinoline-3-carboxylic acid derivatives have shown that converting an ester group to a carboxylic acid can alter the compound's pKa. nih.gov This change can enhance selectivity by promoting accumulation in the acidic microenvironment of cancer tissues while reducing absorption in non-cancerous cells. nih.gov Similarly, the introduction of specific substituents can exploit unique features of the target's active site. The use of halogenated derivatives on aromatic moieties, for example, can enhance compound stability and create specific interactions that are not possible with non-halogenated analogs, thus improving selectivity. nih.gov

Strategies to enhance the selectivity of 5-Quinolin-7-ylfuran-2-carboxylic acid could involve:

Substitution on the Quinoline Ring: Introducing small alkyl or halogen groups at positions on the quinoline ring not involved in primary binding interactions can create steric hindrance that prevents binding to the more constrained active sites of off-target proteins.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to bioisosteres like tetrazoles can alter the charge distribution and hydrogen bonding capacity of the molecule, potentially favoring the active site of the intended target over others.

Exploring the Furan (B31954) Linker: The geometry and electronics of the furan ring can be modified. Replacing the furan with other five-membered heterocycles (e.g., thiophene, oxazole) could change the angle and distance between the quinoline and carboxylic acid moieties, leading to a more optimal fit in the target protein.

Strategies for Modulating Potency and Intrinsic Efficacy

Potency, often measured as the half-maximal inhibitory concentration (IC50), is a key parameter in drug development. For 5-Quinolin-7-ylfuran-2-carboxylic acid, increasing potency means that a lower concentration of the compound is required to achieve the desired therapeutic effect. This is typically accomplished by modifying the molecule to create stronger and more numerous interactions with the active site of the target.

Research on related quinoline and quinazoline (B50416) structures provides a roadmap for potency enhancement. Studies on quinazoline-2-carboxamide (B14221085) derivatives as VEGFR-2 inhibitors revealed that specific substitutions can lead to potent, nanomolar inhibition. nih.govresearchgate.net For example, certain amide derivatives showed IC50 values significantly lower than the reference drug sorafenib. researchgate.net The addition of a fluorine substituent also resulted in a derivative with potent nanomolar inhibition. nih.govresearchgate.net This demonstrates that even small additions can have a profound impact on binding affinity.

Key strategies for modulating the potency of 5-Quinolin-7-ylfuran-2-carboxylic acid include:

Maximizing Hydrogen Bonds: Ensuring the carboxylic acid group is optimally positioned to form strong hydrogen bonds with key amino acid residues (like arginine or lysine) in the target's binding pocket is crucial.

Exploiting Hydrophobic Pockets: Adding lipophilic groups (e.g., phenyl, cyclopropyl) to the quinoline ring can allow the molecule to access and bind within hydrophobic pockets in the active site, significantly increasing binding affinity.

Below is an interactive data table based on research findings for related quinazoline carboxamide derivatives, illustrating the impact of substitutions on potency against the VEGFR-2 kinase.

| Compound | R Group | IC50 (nM) |

| 5d | 4-chloro-3-(trifluoromethyl)phenyl | 12.1 |

| 5h | 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl | 15.5 |

| 5i | 1-(3-chlorophenyl)-3-tert-butyl-1H-pyrazol-5-yl | 13.1 |

| 7a | 4-fluoro-phenyl | 14.8 |

| Sorafenib (Reference) | N/A | 78.9 |

| Data sourced from research on quinazoline-based inhibitors, demonstrating how different functional groups attached to a core structure can modulate inhibitory potency. nih.govresearchgate.net |